![molecular formula C54H34N4O5 B14302520 Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate CAS No. 112824-16-5](/img/structure/B14302520.png)
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its electron-rich characteristics, making it a valuable component in organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate typically involves the polymerization of a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit with other units such as DPP (diketopyrrolopyrrole) and isoindigo . The reaction conditions often include the use of catalysts and specific solvents to facilitate the polymerization process. For instance, the use of thiophene-based DDP (diketopyrrolopyrrole) has been shown to produce polymers with narrow band gaps and high mobility .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of flexible organic field-effect transistors (OFETs) fabricated by 3D printing has been explored, indicating potential for industrial applications .
化学反应分析
Types of Reactions
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.
科学研究应用
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate has several scientific research applications:
Chemistry: Used in the development of new polymers with unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of organic electronic devices, including OFETs and photovoltaic cells.
作用机制
The mechanism by which Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate exerts its effects involves its interaction with molecular targets through its electron-rich quinoxaline core. This interaction can influence various pathways, including electron transport and energy transfer processes. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its functionality.
相似化合物的比较
Similar Compounds
1,4-bis(3-phenylquinoxalin-2-yl)benzene: Shares a similar quinoxaline core but lacks the oxydibenzoate component.
Diketopyrrolopyrrole (DPP) derivatives: Known for their electronic properties and used in similar applications.
Isoindigo derivatives: Also used in organic electronics and share some structural similarities.
Uniqueness
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate stands out due to its unique combination of the quinoxaline core and oxydibenzoate groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
属性
CAS 编号 |
112824-16-5 |
|---|---|
分子式 |
C54H34N4O5 |
分子量 |
818.9 g/mol |
IUPAC 名称 |
[4-(3-phenylquinoxalin-2-yl)phenyl] 4-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]carbonylphenoxy]benzoate |
InChI |
InChI=1S/C54H34N4O5/c59-53(62-43-27-19-37(20-28-43)51-49(35-11-3-1-4-12-35)55-45-15-7-9-17-47(45)57-51)39-23-31-41(32-24-39)61-42-33-25-40(26-34-42)54(60)63-44-29-21-38(22-30-44)52-50(36-13-5-2-6-14-36)56-46-16-8-10-18-48(46)58-52/h1-34H |
InChI 键 |
YRTDBNDCJLLJDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)C(=O)OC7=CC=C(C=C7)C8=NC9=CC=CC=C9N=C8C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


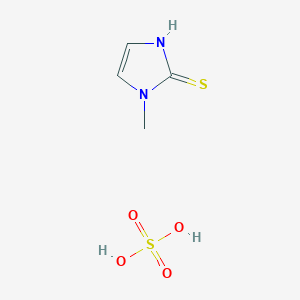
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)


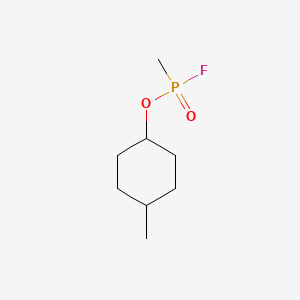
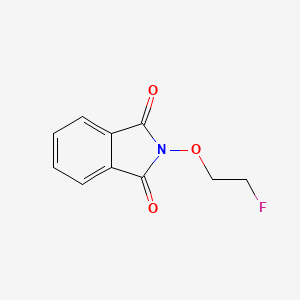
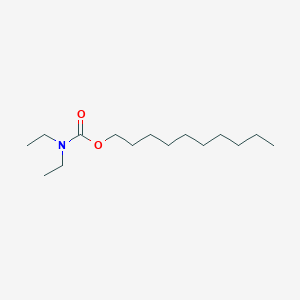
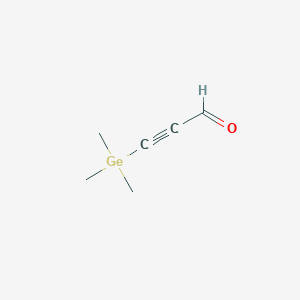
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
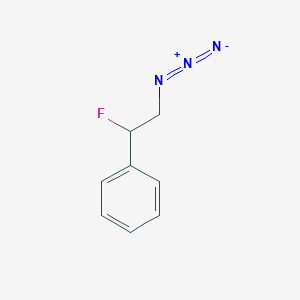
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
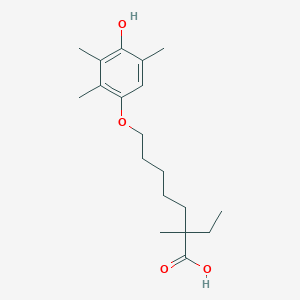
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
